N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE
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Overview
Description
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is fused with a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE involves several steps. The key synthetic route includes the formation of the triazolopyridazine core, followed by the introduction of the cyanomethylsulfanyl group and the benzenesulfonamide moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethylsulfanyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Scientific Research Applications
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being explored for the development of new therapeutic agents for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. The cyanomethylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets. The benzenesulfonamide moiety can further contribute to the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
N-(2-{6-[(CYANOMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}ETHYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the same core structure but may differ in their substituents, leading to variations in their biological activities and applications.
Benzenesulfonamides: Compounds with a benzenesulfonamide moiety exhibit diverse pharmacological properties and can be used in various therapeutic areas.
Cyanomethylsulfanyl derivatives: These compounds contain the cyanomethylsulfanyl group, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c16-9-11-24-15-7-6-13-18-19-14(21(13)20-15)8-10-17-25(22,23)12-4-2-1-3-5-12/h1-7,17H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFQKQYMBIIDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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